4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol

Catalog No.
S13829854
CAS No.
M.F
C12H19NOS
M. Wt
225.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2...

Product Name

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol

IUPAC Name

4-[(4-methylsulfanylphenyl)methylamino]butan-2-ol

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

InChI

InChI=1S/C12H19NOS/c1-10(14)7-8-13-9-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

VTTGDIKKHLGKLM-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=C(C=C1)SC)O

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol is an organic compound characterized by its complex structure, which includes a butanol backbone, a methylsulfanyl group, and an amino group. Its molecular formula is C13H21NOS, with a molecular weight of approximately 225.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its unique functional groups that can participate in various

The chemical behavior of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol includes several types of reactions:

  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
  • Reduction: The amino group can undergo reduction to form primary or secondary amines.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Research into the biological activity of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol suggests it may interact with various biological targets, potentially influencing metabolic pathways. The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and engage in hydrophobic interactions with biomolecules, which may lead to significant biological effects. Studies are ongoing to explore its therapeutic potential, particularly in drug development and as a precursor in synthesizing biologically active compounds .

The synthesis of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol can be achieved through several methods:

  • Amine Alkylation: A common method involves the alkylation of an appropriate amine with a suitable alkyl halide under basic conditions.
  • Reductive Amination: This method can be employed using aldehydes or ketones in the presence of reducing agents to form the desired amine.
  • Multi-step Synthesis: Involves the sequential addition of functional groups through carefully controlled reactions to build up the complex structure.

Each method requires specific reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity .

4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol has several notable applications:

  • Pharmaceutical Development: It serves as a precursor for various pharmaceutical compounds due to its biological activity.
  • Chemical Synthesis: Utilized as a building block in organic synthesis for creating more complex molecules.
  • Research Tool: Employed in biochemical research to study interactions with biomolecules and pathways.

Its unique structure makes it valuable in both academic research and industrial applications .

Interaction studies involving 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol focus on its binding affinity and activity against specific biological targets. Preliminary studies suggest that this compound may modulate enzyme activity or receptor interactions, contributing to its potential therapeutic effects. Further investigations are needed to elucidate the precise mechanisms of action and identify any synergistic effects with other compounds .

Several compounds share structural similarities with 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol, each possessing unique properties:

Compound NameStructure DescriptionUnique Features
2-Amino-1-butanolSimple amine structure without methylthio groupLacks sulfur functionality
4-Amino-2-methylbutan-2-olSimilar backbone but different functional groupsNo aromatic ring present
1-(Hydroxymethyl)propylamineContains hydroxymethyl instead of methylthioDifferent carbon chain length
Methyl 4-amino-4-[4-(methylsulfanyl)phenyl]butanoateEster derivative with similar methylthio phenyl groupContains an ester functional group

The uniqueness of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol lies in its combination of an amino group and a methylsulfanyl group on the same molecule, which imparts distinct chemical reactivity and biological properties not found in these similar compounds. This makes it particularly valuable for specific applications in research and industry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

225.11873540 g/mol

Monoisotopic Mass

225.11873540 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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